Dimpropyridaz

CAS No.: 1403615-77-9

Cat. No.: VC11985961

Molecular Formula: C16H23N5O

Molecular Weight: 301.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1403615-77-9 |

|---|---|

| Molecular Formula | C16H23N5O |

| Molecular Weight | 301.39 g/mol |

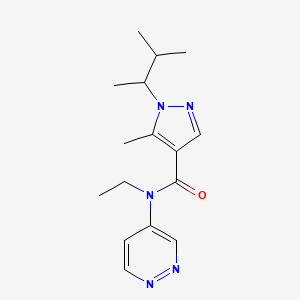

| IUPAC Name | N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C16H23N5O/c1-6-20(14-7-8-17-18-9-14)16(22)15-10-19-21(13(15)5)12(4)11(2)3/h7-12H,6H2,1-5H3 |

| Standard InChI Key | NQPGZXOPMRKAGJ-UHFFFAOYSA-N |

| SMILES | CCN(C1=CN=NC=C1)C(=O)C2=C(N(N=C2)C(C)C(C)C)C |

| Canonical SMILES | CCN(C1=CN=NC=C1)C(=O)C2=C(N(N=C2)C(C)C(C)C)C |

Introduction

Chemical Identity and Physicochemical Properties

Dimpropyridaz (CAS 1403615-77-9) is characterized by the molecular formula C₁₆H₂₃N₅O and a molecular weight of 301.39 g/mol. Its IUPAC name, N-Ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide, reflects a complex heterocyclic structure combining pyrazole and pyridazine moieties .

Physicochemical Parameters

Key properties include:

-

Boiling Point: 490.2 ± 45.0 °C (predicted)

-

Density: 1.15 ± 0.1 g/cm³ (predicted)

These parameters suggest moderate thermal stability and sufficient lipophilicity for effective plant penetration. The compound's predicted water solubility remains undocumented, though its systemic activity implies some degree of phloem mobility .

Structural Features

The molecule features:

-

A pyrazole ring substituted with methyl groups at positions 1 and 5

-

A pyridazine ring linked via a carboxamide bridge

-

Branched alkyl chains enhancing hydrophobic interactions

This configuration contributes to its target specificity and resistance-breaking potential .

Mechanism of Action: Targeting Chordotonal Organs

Dimpropyridaz operates through a novel mechanism classified under IRAC Group 36, distinct from neurotoxic insecticides.

Primary Mode of Action

As a proinsecticide, dimpropyridaz undergoes metabolic activation within target insects. The active metabolite disrupts chordotonal organ function by:

-

Inhibiting calcium signaling upstream of TRPV channels

-

Reducing intracellular Ca²⁺ concentrations by >50%

This dual action impairs critical behaviors:

-

Feeding inhibition: 62–71% reduction in aphid feeding rates at 50 mg/L

-

Locomotor dysfunction: Complete loss of coordinated movement within 72 hours

Resistance Management Profile

Comparative studies show no cross-resistance with:

This makes dimpropyridaz valuable in integrated pest management (IPM) programs facing resistance issues.

Synthesis and Production

The industrial synthesis of dimpropyridaz involves a seven-step process:

Optimized conditions yield >85% purity, with industrial-scale production managed by BASF's partner network .

Biological Efficacy and Pest Control

Target Spectrum

Dimpropyridaz shows exceptional activity against:

Sublethal Effects

Sublethal concentrations (LC₁₀–LC₃₀) induce:

-

Reproductive suppression:

-

Transgenerational impacts:

Molecular Interactions

Gene expression analyses in A. gossypii reveal:

-

Upregulation: Juvenile hormone epoxide hydrolase (+300%), ultraspiracle protein (+220%)

-

Downregulation: Ecdysone receptor (-45%), insulin receptor substrate (-60%)

These changes correlate with disrupted molting and reproductive cycles.

Environmental and Regulatory Profile

Ecotoxicology

Dimpropyridaz exhibits favorable selectivity:

-

Non-target organisms:

Global Registration Status

| Region | Status (2025) | Key Crops |

|---|---|---|

| EU | Under review | Vegetables, ornamentals |

| USA | Approved | Cotton, citrus |

| Asia | Phase III trials | Rice, tropical fruits |

| Company | Location | Contact |

|---|---|---|

| Zhengzhou TRIZ Pharmaceutical | China | triz-4@trizpharma.cn |

| Shanghai Titan Scientific | China | chenyj@titansci.com |

| BASF SE | Germany | crop-protection@basf.com |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume